molecular formula C14H11ClO2 B2956144 2-(5-Chloro-2-methylphenoxy)benzaldehyde CAS No. 1479894-06-8

2-(5-Chloro-2-methylphenoxy)benzaldehyde

Cat. No.: B2956144
CAS No.: 1479894-06-8
M. Wt: 246.69
InChI Key: VAZSXXUSYOETOQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a chlorinated aromatic aldehyde, which is often used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of a benzaldehyde group attached to a chlorinated phenoxy ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-methylphenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-methylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methylphenoxy)benzaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions in chemical reactions. This structural uniqueness makes it a valuable intermediate in the synthesis of specific target molecules.

Properties

IUPAC Name

2-(5-chloro-2-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10-6-7-12(15)8-14(10)17-13-5-3-2-4-11(13)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSXXUSYOETOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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